molecular formula C11H14N4S B2859578 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 874781-16-5

7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine

Cat. No. B2859578
CAS RN: 874781-16-5
M. Wt: 234.32
InChI Key: MNZBSDAMHRPBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” is a compound used for proteomics research . Its molecular formula is C11H14N4S and has a molecular weight of 234.321 .


Molecular Structure Analysis

The molecular structure of “7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” consists of a thieno pyrimidine core with a methyl group at the 7th position and a piperazinyl group at the 4th position .


Physical And Chemical Properties Analysis

The molecular weight of “7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” is 234.321 . Unfortunately, the retrieved data does not provide more specific physical and chemical properties of this compound.

Scientific Research Applications

Antibacterial Activity

This compound has been found to have antibacterial properties . It has been used in the development of ciprofloxacin derivatives, which are known for their antibacterial activity. These derivatives have shown promising results in terms of their accumulation in phagocytic cells, activity against intracellular bacteria, and susceptibility to fluoroquinolone efflux transporters .

Antiviral Properties

Pyrimidine and its derivatives, including this compound, have been found to have antiviral properties . This makes them valuable in the research and development of new antiviral drugs.

Anticancer Applications

The compound has also been associated with anticancer activity . This is particularly important in the field of oncology, where new treatments are constantly being sought to combat various forms of cancer.

Antioxidant Activity

The antioxidant activity of pyrimidine and its derivatives has been documented . Antioxidants are crucial in protecting the body’s cells from damage caused by free radicals.

Antimicrobial Activity

The antimicrobial activity of this compound makes it useful in the fight against various microbial infections .

Neuroprotection and Anti-inflammatory Activity

Research has shown that the compound has potential neuroprotective and anti-inflammatory effects . This could be particularly beneficial in the treatment of neurodegenerative diseases.

Inhibitors of PI3 Kinase p110alpha

A series of thieno[3,2-d]pyrimidine derivatives, including this compound, were prepared and evaluated as inhibitors of PI3 kinase p110alpha . This enzyme plays a key role in cellular functions such as cell growth and proliferation, and its inhibition is a potential strategy for cancer treatment.

Modulation of Pharmacokinetic Properties

The piperazine ring in this compound is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This makes it a valuable component in the design of new drugs.

Mechanism of Action

Target of Action

The primary target of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine interacts with its target, PI3K, and inhibits its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to apoptosis (programmed cell death) and inhibit tumor growth .

Pharmacokinetics

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.

Result of Action

The inhibition of PI3K by 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine disrupts the PI3K/Akt signaling pathway . This disruption can lead to apoptosis and inhibit tumor growth , providing a potential therapeutic effect against cancer.

Action Environment

The action, efficacy, and stability of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells , which could be influenced by the lipid composition of the cellular environment.

Future Directions

The future directions for “7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” and similar compounds could involve further exploration of their potential as inhibitors of PI3 kinase p110alpha . This could lead to the development of novel anticancer agents, given the importance of PI3K in a variety of tumors .

properties

IUPAC Name

7-methyl-4-piperazin-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8-6-16-10-9(8)13-7-14-11(10)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZBSDAMHRPBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine

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